molecular formula C13H16N2 B132355 Phenyl(piperidin-2-yl)acetonitrile CAS No. 500780-11-0

Phenyl(piperidin-2-yl)acetonitrile

Cat. No.: B132355
CAS No.: 500780-11-0
M. Wt: 200.28 g/mol
InChI Key: YDGDHTYZTPBCLZ-UHFFFAOYSA-N
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Description

Phenyl(piperidin-2-yl)acetonitrile is an organic compound that features a phenyl group attached to a piperidine ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(piperidin-2-yl)acetonitrile typically involves the reaction of piperidine with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of phenylacetonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalytic systems to facilitate the reaction can enhance efficiency and reduce the need for excess reagents .

Chemical Reactions Analysis

Types of Reactions

Phenyl(piperidin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenyl(piperidin-2-yl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of phenyl(piperidin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For instance, it could inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would vary based on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(piperidin-2-yl)acetonitrile is unique due to its combination of a phenyl group, a piperidine ring, and a nitrile group. This structural arrangement provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

2-phenyl-2-piperidin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-3,6-7,12-13,15H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGDHTYZTPBCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596634
Record name Phenyl(piperidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500780-11-0
Record name Phenyl(piperidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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